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molecular formula C9H11ClN2O2 B2950918 Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate CAS No. 108381-23-3

Ethyl 2-chloro-4,6-dimethylpyrimidine-5-carboxylate

Cat. No. B2950918
M. Wt: 214.65
InChI Key: QWWCHVHQVYFMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08367684B2

Procedure details

Phosphorus oxychloride (2.8 ml, 30 mmol) was added to a mixture of 6a (1.47 g, 7.5 mmol), benzyltriethylammonium chloride (1.71 g, 7.5 mmol) and N,N-dimethylaniline (1.82 g, 15 mmol) in acetonitrile (30 ml). The mixture was reflux for 5 hours. The mixture was poured into ice water and neutralized with NaHCO3. The solution was extracted with ethyl acetate. The organic layer washed with brine, dried over MgSO4, concentrated and chromatographed to obtain 6b, (1.02 g, 4.75 mmol, 63%).
Quantity
2.8 mL
Type
reactant
Reaction Step One
Name
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
1.82 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
63%

Identifiers

REACTION_CXSMILES
P(Cl)(Cl)([Cl:3])=O.O[C:7]1[N:12]=[C:11]([CH3:13])[C:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:9]([CH3:19])[N:8]=1.CN(C)C1C=CC=CC=1.C([O-])(O)=O.[Na+]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(#N)C>[Cl:3][C:7]1[N:12]=[C:11]([CH3:13])[C:10]([C:14]([O:16][CH2:17][CH3:18])=[O:15])=[C:9]([CH3:19])[N:8]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
2.8 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl
Name
Quantity
1.47 g
Type
reactant
Smiles
OC1=NC(=C(C(=N1)C)C(=O)OCC)C
Name
Quantity
1.82 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Name
Quantity
1.71 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was reflux for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.75 mmol
AMOUNT: MASS 1.02 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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